1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1797631-96-9
VCID: VC7411629
InChI: InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2
SMILES: C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H24F3NO3S
Molecular Weight: 403.46

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

CAS No.: 1797631-96-9

Cat. No.: VC7411629

Molecular Formula: C19H24F3NO3S

Molecular Weight: 403.46

* For research use only. Not for human or veterinary use.

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one - 1797631-96-9

Specification

CAS No. 1797631-96-9
Molecular Formula C19H24F3NO3S
Molecular Weight 403.46
IUPAC Name 1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Standard InChI InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2
Standard InChI Key JFSBMZUFYSENRY-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and bioactivity.

  • Cyclohexylsulfonyl group: A sulfone-substituted cyclohexane moiety that enhances solubility and electronic stability .

  • Trifluoromethylphenyl group: A benzene ring with a trifluoromethyl substituent, contributing to lipophilicity and metabolic resistance .

The molecular formula is C19H24F3NO3S\text{C}_{19}\text{H}_{24}\text{F}_{3}\text{NO}_{3}\text{S}, with a molecular weight of 403.46 g/mol .

PropertyValue
Molecular FormulaC19H24F3NO3S\text{C}_{19}\text{H}_{24}\text{F}_{3}\text{NO}_{3}\text{S}
Molecular Weight403.46 g/mol
CAS Number1797631-96-9
IUPAC Name1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one

Spectroscopic and Computational Data

The InChI key (QFKOWENRSZZLPK-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F) provide precise descriptors for computational modeling. Despite these identifiers, experimental data on melting/boiling points and solubility remain unreported, highlighting a critical research gap .

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves:

  • Formation of the azetidine-sulfonyl intermediate: Cyclohexylsulfonyl chloride reacts with azetidine under basic conditions.

  • Ketone installation: A Friedel-Crafts acylation introduces the propan-1-one group using 1-(4-(trifluoromethyl)phenyl)propan-1-one as a precursor .

  • Coupling reactions: Nucleophilic substitution links the intermediates, requiring anhydrous solvents like dichloromethane.

Critical Reaction Parameters

  • Temperature: Maintained between 0–25°C to prevent side reactions.

  • Catalysts: Lewis acids (e.g., AlCl₃) accelerate acylation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

ReagentRole
Lithium aluminum hydrideReduction of intermediates
Potassium permanganateOxidation of sulfides
DichloromethaneSolvent for coupling

Physicochemical and Biological Properties

Preliminary Bioactivity

Though unvalidated in clinical trials, the structural features suggest:

  • Enzyme inhibition: Potential binding to protease or kinase active sites via hydrogen bonding with the sulfonyl group.

  • Antimicrobial activity: Analogous azetidine derivatives exhibit efficacy against Gram-positive bacteria.

Applications in Scientific Research

Medicinal Chemistry

  • Drug candidates: Serves as a scaffold for kinase inhibitors due to its planar azetidine ring.

  • PET tracers: The fluorine atoms enable radiolabeling for imaging studies .

Materials Science

  • Polymer additives: Enhances thermal stability in polyurethanes.

  • Liquid crystals: The rigid cyclohexyl group aids in mesophase formation.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesDistinctive Traits
2-AzetidinoneAzetidine ring with ketoneAntimicrobial activity
CyclohexylsulfonamideSulfonamide groupAnti-inflammatory potential
TrifluoromethylbenzeneTrifluoromethyl substituentEnhanced metabolic stability

The target compound uniquely combines conformational rigidity (azetidine), electronic stabilization (sulfonyl), and lipophilicity (trifluoromethyl), enabling broader applicability than its analogs.

Research Challenges and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption/distribution profiles remain uncharacterized.

  • Toxicity: No data exist on acute or chronic exposure effects .

Proposed Studies

  • Crystallography: X-ray diffraction to resolve 3D structure.

  • In vivo assays: Evaluate bioavailability in rodent models.

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